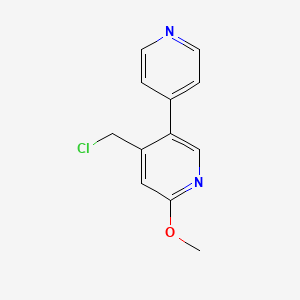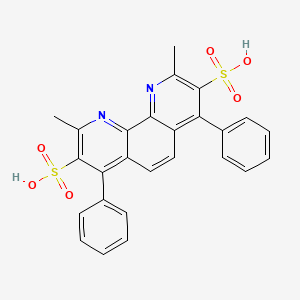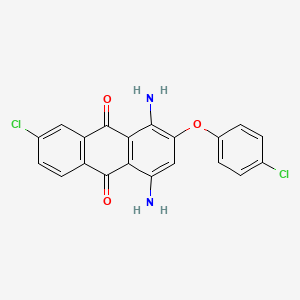![molecular formula C22H30O2S2 B13144970 3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde CAS No. 170702-08-6](/img/structure/B13144970.png)
3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dihexyl[2,2’-bithiophene]-5,5’-dicarbaldehyde: is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds containing two thiophene rings. The presence of hexyl groups and aldehyde functionalities makes this compound particularly interesting for various applications in organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dihexyl[2,2’-bithiophene]-5,5’-dicarbaldehyde typically involves the following steps:
Formation of 3,3’-Dihexyl[2,2’-bithiophene]: This can be achieved through the oxidative coupling of 3-hexylthiophene using reagents such as iron(III) chloride or other oxidative agents.
Introduction of Aldehyde Groups: The aldehyde functionalities can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the bithiophene derivative is treated with a formylating agent like POCl3/DMF.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde groups in 3,3’-Dihexyl[2,2’-bithiophene]-5,5’-dicarbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers due to its conjugated system.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific electronic properties.
Biology and Medicine:
Industry:
Mécanisme D'action
The mechanism by which 3,3’-Dihexyl[2,2’-bithiophene]-5,5’-dicarbaldehyde exerts its effects is primarily through its conjugated system, which allows for efficient charge transport. The molecular targets include the electronic states of the thiophene rings, which facilitate the movement of electrons or holes through the material . This property is crucial for its applications in organic electronics and optoelectronic devices.
Comparaison Avec Des Composés Similaires
3,3’-Dihexyl-2,2’-bithiophene: Lacks the aldehyde functionalities but shares the hexyl-substituted bithiophene core.
Poly(3-hexylthiophene) (P3HT): A polymeric form with similar electronic properties but different structural characteristics.
3,4’-Dihexyl-2,2’-bithiophene: Another isomer with hexyl groups at different positions on the thiophene rings.
Uniqueness:
- The presence of aldehyde groups in 3,3’-Dihexyl[2,2’-bithiophene]-5,5’-dicarbaldehyde provides additional functionalization sites, making it more versatile for further chemical modifications and applications .
- Its specific electronic properties make it particularly suitable for use in organic electronics and optoelectronic devices .
Propriétés
Numéro CAS |
170702-08-6 |
|---|---|
Formule moléculaire |
C22H30O2S2 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
5-(5-formyl-3-hexylthiophen-2-yl)-4-hexylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C22H30O2S2/c1-3-5-7-9-11-17-13-19(15-23)25-21(17)22-18(12-10-8-6-4-2)14-20(16-24)26-22/h13-16H,3-12H2,1-2H3 |
Clé InChI |
MLUNDINFAZOUFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC(=C1)C=O)C2=C(C=C(S2)C=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


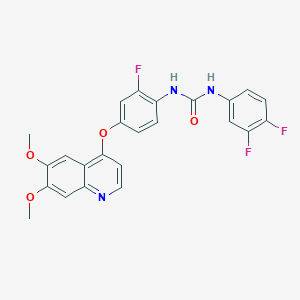
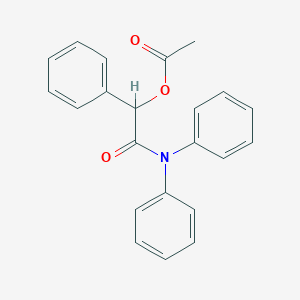
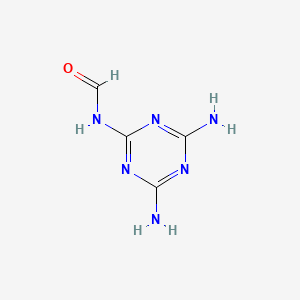

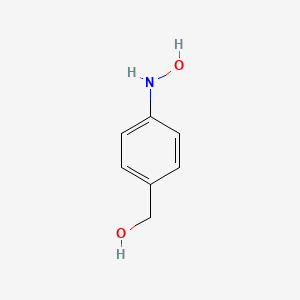

![7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13144918.png)


![N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine](/img/structure/B13144934.png)
![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
